4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one
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Overview
Description
4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that features a morpholine ring fused to a pyrido[1,2-a]pyrimidin-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholin-4-yl-quinolin-4-one
- 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
- 4-(4-Morpholinyl)-2H-pyrido[1,2-a]pyrimidin-2-one
Uniqueness
4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to its specific structural features, which confer distinct biological activities compared to its analogs. Its morpholine ring and pyrido[1,2-a]pyrimidin-2-one core provide a versatile scaffold for the development of new therapeutic agents .
Properties
CAS No. |
84292-31-9 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-morpholin-4-ylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C12H13N3O2/c16-11-9-12(14-5-7-17-8-6-14)15-4-2-1-3-10(15)13-11/h1-4,9H,5-8H2 |
InChI Key |
WZPXDBUDOLFDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)N=C3N2C=CC=C3 |
Origin of Product |
United States |
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